CID 156594112

Description

Based on contextual evidence, CID 156594112 is hypothesized to belong to the oscillatoxin family of natural products, a group of marine-derived cyclic peptides with bioactive properties. Further experimental characterization is required to confirm its exact structure and biological activity.

Properties

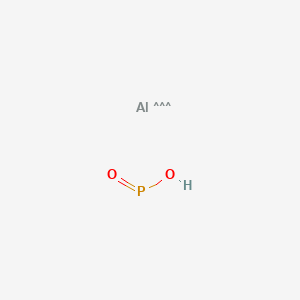

Molecular Formula |

AlHO2P |

|---|---|

Molecular Weight |

90.962 g/mol |

InChI |

InChI=1S/Al.HO2P/c;1-3-2/h;(H,1,2) |

InChI Key |

UQQZKVHILVMNLK-UHFFFAOYSA-N |

Canonical SMILES |

OP=O.[Al] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156594112 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Redox and Reactivity

CID 156594112’s sulfonic acid derivative structure suggests susceptibility to redox reactions. Key considerations include:

-

Oxidation : Substituents on the aromatic ring may undergo oxidation, altering the compound’s electronic properties.

-

Reduction : Potential reduction of functional groups (e.g., sulfonic acid to sulfinic acid), influencing stability and reactivity.

Structural Analog Comparisons

This compound shares structural similarities with compounds like CID 156593946 and CID 156592473 , differing in functional groups and biological activities. A comparative analysis reveals:

| Compound | Key Features | Biological Activity |

|---|---|---|

| CID 156593946 | Contains fluorine substituents | Potential anti-cancer activity |

| CID 156592473 | Similar sulfonic acid framework | Anti-inflammatory properties |

| Pyridoxine (Vitamin B6) | Involved in amino acid metabolism | Metabolic regulation |

This compound’s antimicrobial activity (via enzyme inhibition) distinguishes it from these analogs, highlighting the role of specific substituents in modulating biological effects .

Interaction Studies

Research on similar sulfonic acid derivatives often employs:

-

Docking studies : To analyze interactions with protein targets (e.g., aminoacyl-tRNA synthetases).

-

Spectroscopic techniques : UV-Vis, NMR, and IR for reaction monitoring and product characterization .

Challenges and Considerations

-

Data scarcity : Limited publicly available reaction data for this compound necessitates reliance on analog studies.

-

Synthetic optimization : Industrial-scale synthesis may require refining MCR conditions to improve yield or purity.

Scientific Research Applications

CID 156594112 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of CID 156594112 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on oscillatoxin derivatives and related marine cyclic peptides, as inferred from structural and PubChem ID associations. Key analogs include:

Table 1: Structural and Physicochemical Comparison of Oscillatoxin Derivatives

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Not reported | Not reported | Core macrocyclic ring; sulfate group(s) |

| 30-Methyl-Oscillatoxin D | 185389 | Not reported | Not reported | Methylation at C-30; enhanced lipophilicity |

| Oscillatoxin E | 156582093 | Not reported | Not reported | Modified side chain; potential cytotoxicity |

| Oscillatoxin F | 156582092 | Not reported | Not reported | Structural isomer of Oscillatoxin E |

| CID 156594112 | 156594112 | Uncharacterized | Uncharacterized | Hypothesized oscillatoxin derivative |

Key Findings:

Structural Trends: Oscillatoxins share a conserved macrocyclic core but differ in substituents (e.g., methylation, sulfation, side-chain modifications). These variations influence solubility, bioavailability, and biological activity . Sulfate groups (e.g., Oscillatoxin D, CID 101283546) may improve aqueous solubility but reduce BBB permeability .

For example, structural analogs like CID 156582093 (Oscillatoxin E) show activity in cell viability assays . Methylated derivatives (e.g., CID 185389) may exhibit altered binding affinities due to steric effects .

Analytical Characterization: Mass spectrometry (MS) with collision-induced dissociation (CID) is a key technique for elucidating oscillatoxin structures. Differences in fragmentation patterns can distinguish isomers (e.g., CID 156582093 vs. CID 156582092) . LC-ESI-MS methods, as described for ginsenosides in , could be adapted to profile this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.